molecular formula C23H29ClN2O2 B11354662 N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide

Cat. No.: B11354662
M. Wt: 400.9 g/mol
InChI Key: CROQLIKOHOFRQP-UHFFFAOYSA-N
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Description

This compound is an acetamide derivative featuring a 2-(3,4-dimethylphenoxy) group and a N-substituted ethyl backbone with a 4-chlorophenyl and piperidin-1-yl moiety.

Properties

Molecular Formula

C23H29ClN2O2

Molecular Weight

400.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-2-piperidin-1-ylethyl]-2-(3,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C23H29ClN2O2/c1-17-6-11-21(14-18(17)2)28-16-23(27)25-15-22(26-12-4-3-5-13-26)19-7-9-20(24)10-8-19/h6-11,14,22H,3-5,12-13,15-16H2,1-2H3,(H,25,27)

InChI Key

CROQLIKOHOFRQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)Cl)N3CCCCC3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may interact with dopamine receptors, influencing neurotransmitter release and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Phenoxy Group

a) 2-(4-Chlorophenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide ()
  • Key Differences: Phenoxy group: 4-chloro () vs. 3,4-dimethyl (target compound). Ethyl backbone substituent: 4-methylphenyl () vs. 4-chlorophenyl (target compound).
  • The 4-chlorophenyl substituent on the ethyl backbone could increase steric bulk and electronic effects, altering receptor affinity compared to the 4-methylphenyl variant .
b) N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(piperidin-1-yl)acetamide (VA17) ()
  • Key Differences: Core scaffold: 1,3,4-thiadiazole ring (VA17) vs. ethyl-piperidine backbone (target compound). Substituents: VA17 retains the 4-chlorophenyl group but lacks the phenoxy moiety.

Functional Group Modifications

a) 2-(4-Methoxyphenyl)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]acetamide ()
  • Key Differences: Methoxyphenyl vs. 3,4-dimethylphenoxy group. Sulfonylpiperidine substituent vs. piperidin-1-yl in the target compound.
  • The target compound’s dimethylphenoxy group may instead favor hydrophobic interactions .
b) 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()
  • Key Differences: Dichlorophenyl vs. 3,4-dimethylphenoxy. Pyrazolone ring vs. piperidine.
  • The target compound’s dimethylphenoxy group likely reduces such reactivity, favoring non-covalent interactions .

Pharmacological and Structural Insights from Docking Studies

  • ACE2-Targeting Analogs (): A structurally related compound, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide, showed a docking score of -5.51 kcal/mol against ACE2. The target compound’s piperidine and dimethylphenoxy groups may similarly engage in hydrophobic interactions with ACE2, though substituent positioning (e.g., methoxy vs. methyl) could modulate binding affinity .

Comparative Data Table

Compound Name / Evidence ID Key Structural Features Hypothesized Targets Notable Properties
Target Compound 3,4-dimethylphenoxy, 4-chlorophenyl, piperidine Enzymes/receptors (e.g., ACE2, kinases) High lipophilicity, potential CNS penetration
2-(4-Chlorophenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide 4-chlorophenoxy, 4-methylphenyl GPCRs, ion channels Moderate metabolic stability
VA17 (1,3,4-thiadiazole derivative) Thiadiazole core, 4-chlorophenyl Antimicrobial targets (e.g., bacterial enzymes) Enhanced rigidity, possible DNA intercalation
2-(4-Methoxyphenyl)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]acetamide Methoxyphenyl, sulfonylpiperidine ACE2, proteases Strong electron-withdrawing effects
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide Sulfonamide, dimethoxyphenyl ACE2 Docking score: -5.51 kcal/mol

Biological Activity

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide, commonly referred to as the compound of interest, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article will explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C19_{19}H23_{23}ClN2_{2}O2_{2}
  • Molecular Weight : 348.85 g/mol
  • CAS Number : 15565-24-9
PropertyValue
DensityN/A
Boiling Point498.3 °C
Melting PointN/A
Flash Point255.2 °C
LogP5.069

Pharmacological Profile

Research indicates that compounds with piperidine and chlorophenyl moieties often exhibit a range of biological activities, including:

  • Antidepressant Effects : Several studies have suggested that piperidine derivatives can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.
  • Antimicrobial Activity : Compounds similar to the one have shown promising results against various bacterial strains, indicating potential use in treating infections.
  • Analgesic Properties : The compound's structural similarities to known analgesics suggest it may also have pain-relieving properties.

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with various receptors in the central nervous system (CNS), including:

  • Muscarinic Receptors : Studies on related acetamides have demonstrated their ability to occupy and activate muscarinic receptors, which may contribute to their pharmacological effects .
  • Dopaminergic Pathways : Given its structural components, it may modulate dopaminergic activity, which is significant in both mood disorders and pain management.

Case Studies

  • Antidepressant Activity : A study evaluating piperidine derivatives found that compounds similar to the target molecule exhibited significant antidepressant-like effects in animal models. These effects were attributed to enhanced serotonergic activity .
  • Antimicrobial Efficacy : In a comparative study of synthesized compounds bearing piperidine structures, it was noted that certain derivatives showed considerable antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's effectiveness was compared with standard antibiotics .
  • Enzyme Inhibition : Research has highlighted the enzyme inhibitory potential of piperidine-related compounds. For instance, an investigation into acetylcholinesterase (AChE) inhibitors indicated that certain modifications in structure could enhance inhibitory activity .

Table 2: Biological Activity Summary

Activity TypeObserved EffectReference
AntidepressantSignificant improvement in mood
AntimicrobialEffective against various bacteria
Enzyme InhibitionInhibition of AChE

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